molecular formula C5H8O B042830 Cyclopentanone CAS No. 120-92-3

Cyclopentanone

Cat. No. B042830
M. Wt: 84.12 g/mol
InChI Key: BGTOWKSIORTVQH-UHFFFAOYSA-N
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Patent
US07745642B2

Procedure details

To a stirred, ice cooled mixture of dimethylamine hydrochloride (26.32.g; 0.323 mol) and cyclopentanone (27.15 g; 0.323 mol) was added dropwise a solution of potassium cyanide (21.02 g; 0.323 mol) in water (170 ml) over 10 min. The mixture was stirred at room temperature overnight. Then, the mixture was extracted into diethylether (2×200 ml) and the combined organics were washed with brine (200 ml), dried (Na2SO4), and evaporated in vacuo to afford the title product as a colourless liquid (43 g, 96.5%)
Quantity
0.323 mol
Type
reactant
Reaction Step One
Quantity
27.15 g
Type
reactant
Reaction Step One
Quantity
21.02 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Yield
96.5%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH3:4].[C:5]1(=O)[CH2:9][CH2:8][CH2:7][CH2:6]1.[C-:11]#[N:12].[K+]>O>[CH3:2][N:3]([CH3:4])[C:5]1([C:11]#[N:12])[CH2:9][CH2:8][CH2:7][CH2:6]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.323 mol
Type
reactant
Smiles
Cl.CNC
Name
Quantity
27.15 g
Type
reactant
Smiles
C1(CCCC1)=O
Step Two
Name
Quantity
21.02 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
170 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a stirred, ice cooled
EXTRACTION
Type
EXTRACTION
Details
Then, the mixture was extracted into diethylether (2×200 ml)
WASH
Type
WASH
Details
the combined organics were washed with brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C1(CCCC1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 96.5%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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